3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step procedures. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]pyridine unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the synthesis of compounds with potential anticancer activities.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes and receptors, such as fibroblast growth factor receptors.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these receptors, blocking their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 1H-pyrrolo[3,2-c]pyridine derivatives
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7-position. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHTRAKKZHWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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